molecular formula C11H10O3 B3350128 7-Hydroxy-2,3-dimethylchromone CAS No. 2569-75-7

7-Hydroxy-2,3-dimethylchromone

Cat. No.: B3350128
CAS No.: 2569-75-7
M. Wt: 190.19 g/mol
InChI Key: UZYVCVUBLCTORQ-UHFFFAOYSA-N
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Description

7-Hydroxy-2,3-dimethylchromone is a naturally occurring compound belonging to the chromone family. Chromones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl group at the 7th position and two methyl groups at the 2nd and 3rd positions on the chromone ring. It has been isolated from various natural sources, including fungi and plants, and has shown potential in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2,3-dimethylchromone typically involves the cyclization of appropriate precursors. One common method is the condensation of 2,4-dihydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent methylation . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium ethoxide.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-2,3-dimethylchromone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The chromone ring can be reduced to form chromanones.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 5th and 8th positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products:

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,3-dimethylchromone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • 5-Hydroxy-7-methoxy-2,3-dimethylchromone
  • 7-Ethyl-8-hydroxy-6-methoxy-2,3-dimethylchromone
  • 5-Methoxy-2-propylchromone

Comparison: 7-Hydroxy-2,3-dimethylchromone is unique due to its specific substitution pattern, which imparts distinct biological activities. For instance, the presence of the hydroxyl group at the 7th position enhances its antioxidant properties compared to its methoxy-substituted analogs .

Properties

IUPAC Name

7-hydroxy-2,3-dimethylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-6-7(2)14-10-5-8(12)3-4-9(10)11(6)13/h3-5,12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZYVCVUBLCTORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C1=O)C=CC(=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70180388
Record name Chromone, 7-hydroxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2569-75-7
Record name Chromone, 7-hydroxy-2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002569757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromone, 7-hydroxy-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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